molecular formula C16H23BFNO4 B8165744 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylacetamide

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylacetamide

Cat. No.: B8165744
M. Wt: 323.2 g/mol
InChI Key: AFZFBRJGOCTDCY-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylacetamide is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorine atom, a boronic ester group, and an acetamide moiety. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylacetamide typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst and a base. The reaction conditions include heating the reaction mixture under an inert atmosphere to prevent oxidation and using solvents such as toluene or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorine atom in the compound can be oxidized to form a fluorine-containing derivative.

  • Reduction: : The boronic ester group can be reduced to form a boronic acid derivative.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

  • Oxidation: : Fluorinated derivatives of the compound.

  • Reduction: : Boronic acid derivatives.

  • Substitution: : Amides, esters, and other functionalized derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : It is used as a building block in organic synthesis for the preparation of complex molecules.

  • Biology: : It can be employed in the study of enzyme inhibitors and as a probe in biological assays.

  • Industry: : It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The fluorine atom can enhance the compound's binding affinity to certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups and its ability to undergo various chemical reactions. Similar compounds include:

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : This compound has a similar boronic ester group but lacks the acetamide moiety.

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: : This compound has a different aromatic ring and functional group.

  • 5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: : This compound has a pyrazole ring instead of a phenol ring.

These compounds share the boronic ester group but differ in their other functional groups and core structures, highlighting the uniqueness of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-N,N-dimethylacetamide.

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BFNO4/c1-15(2)16(3,4)23-17(22-15)11-7-8-13(12(18)9-11)21-10-14(20)19(5)6/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZFBRJGOCTDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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